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molecular formula C5H8N4O B8732172 6-(Aminomethyl)-3-methyl-1,2,4-triazin-5(4H)-one

6-(Aminomethyl)-3-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B8732172
M. Wt: 140.14 g/mol
InChI Key: ISDURAWVACQPMQ-UHFFFAOYSA-N
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Patent
US07700594B2

Procedure details

A solution of 2-[(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione (2.00 g, 7.40 mmol) in DCM (10.0 mL) and EtOH (10.0 mL) was charged with hydrazine (0.58 mL, 18.5 mmol) and stirred at rt for 8 h, then heated to 45° C. for an additional 16 h. The reaction was charged with an additional 0.5 equiv of hydrazine (0.116 mL, 3.70 mmol) and heated to 45° C. for 4 h. The reaction mixture was allowed to cool to rt then filtered through a fritted funnel and the cake was washed with 2 portions of cold 1:1 EtOH/DCM (75 mL) and the filtrate was concentrated resulting in 622 mg of a pale yellow solid which was taken on to the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.21 (s, 3H), 3.72 (s, 2H); MS (ES+): m/z 141.06 [MH+].
Name
2-[(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.116 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[C:5]([CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)=[N:4][N:3]=1.NN>C(Cl)Cl.CCO>[NH2:10][CH2:9][C:5]1[C:6](=[O:8])[NH:7][C:2]([CH3:1])=[N:3][N:4]=1

Inputs

Step One
Name
2-[(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione
Quantity
2 g
Type
reactant
Smiles
CC1=NN=C(C(N1)=O)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0.58 mL
Type
reactant
Smiles
NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.116 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 45° C. for an additional 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 45° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
then filtered through a fritted funnel
WASH
Type
WASH
Details
the cake was washed with 2 portions of cold 1:1 EtOH/DCM (75 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NCC=1C(NC(=NN1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 622 mg
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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